molecular formula C22H20N2O2 B10993233 methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate

methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate

Cat. No.: B10993233
M. Wt: 344.4 g/mol
InChI Key: IWYZGVRZIVWDRJ-UHFFFAOYSA-N
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Description

Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. The specific steps and conditions can vary, but generally involve:

    Condensation Reaction: Combining tryptamine with an aldehyde or ketone in the presence of an acid catalyst.

    Cyclization: The intermediate undergoes cyclization to form the beta-carboline structure.

    Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the beta-carboline core, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or lithium diisopropylamide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its psychoactive effects and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate involves interaction with various molecular targets and pathways. It is known to bind to serotonin receptors in the brain, influencing neurotransmitter release and uptake. This interaction can lead to psychoactive effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar psychoactive properties.

    Harmaline: Known for its use in traditional medicine and similar biological activities.

    Tetrahydro-beta-carboline: A reduced form of beta-carboline with distinct chemical properties.

Uniqueness

Methyl 1-[4-(propan-2-yl)phenyl]-9H-beta-carboline-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its isopropyl group and ester functionality provide distinct properties compared to other beta-carbolines.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 1-(4-propan-2-ylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C22H20N2O2/c1-13(2)14-8-10-15(11-9-14)20-21-17(12-19(24-20)22(25)26-3)16-6-4-5-7-18(16)23-21/h4-13,23H,1-3H3

InChI Key

IWYZGVRZIVWDRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3

Origin of Product

United States

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